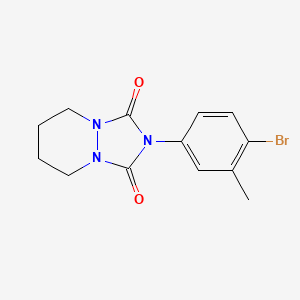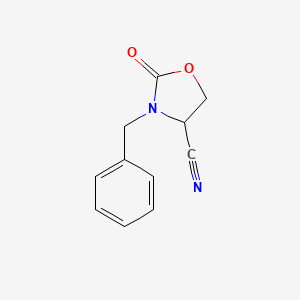![molecular formula C8H3Cl3N2O4S B12895372 6-Nitro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one CAS No. 19188-82-0](/img/structure/B12895372.png)
6-Nitro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-3-((trichloromethyl)thio)benzo[d]oxazol-2(3H)-one is a heterocyclic compound that belongs to the benzo[d]oxazole family This compound is characterized by the presence of a nitro group, a trichloromethylthio group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-3-((trichloromethyl)thio)benzo[d]oxazol-2(3H)-one typically involves the nitration of a benzo[d]oxazole precursor followed by the introduction of the trichloromethylthio group. One common method involves the reaction of 2-aminophenol with carbon disulfide and chloroform in the presence of a base to form the benzo[d]oxazole ring. Subsequent nitration using nitric acid introduces the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Nitro-3-((trichloromethyl)thio)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The trichloromethylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-amino-3-((trichloromethyl)thio)benzo[d]oxazol-2(3H)-one, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-Nitro-3-((trichloromethyl)thio)benzo[d]oxazol-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Nitro-3-((trichloromethyl)thio)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloromethylthio group may also contribute to its activity by enhancing its lipophilicity and facilitating its interaction with lipid membranes .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazole: The parent compound without the nitro and trichloromethylthio groups.
6-Nitrobenzo[d]oxazole: Similar structure but lacks the trichloromethylthio group.
3-((Trichloromethyl)thio)benzo[d]oxazol-2(3H)-one: Lacks the nitro group.
Uniqueness
6-Nitro-3-((trichloromethyl)thio)benzo[d]oxazol-2(3H)-one is unique due to the presence of both the nitro and trichloromethylthio groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
19188-82-0 |
|---|---|
Molecular Formula |
C8H3Cl3N2O4S |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
6-nitro-3-(trichloromethylsulfanyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H3Cl3N2O4S/c9-8(10,11)18-12-5-2-1-4(13(15)16)3-6(5)17-7(12)14/h1-3H |
InChI Key |
CNUFOIDYECYGLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC(=O)N2SC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzamide, 2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-](/img/structure/B12895308.png)

![2,3,4-Tribromo-1-chlorodibenzo[b,d]furan](/img/structure/B12895327.png)
![N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B12895335.png)
![1-Phenyl-N-[(2H-pyrrol-2-ylidene)methyl]methanamine](/img/structure/B12895337.png)






![2-(Chloromethyl)-5-[(oxolan-2-yl)oxy]-4H-pyran-4-one](/img/structure/B12895383.png)

